2-ethyl-N-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
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Description
Benzenesulfonamides are a class of organic compound sharing a common functional group with the general structure R−SO2−NH2, where R is an organic group . They are often used in the design of pharmaceuticals .
Synthesis Analysis
The synthesis of benzenesulfonamides typically involves the reaction of an aniline with sulfonyl chloride . The specific synthesis pathway for “2-ethyl-N-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide” would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For benzenesulfonamides, the structure can be confirmed using techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .Chemical Reactions Analysis
The chemical reactions of benzenesulfonamides would depend on the specific substituents present on the benzene ring. Generally, these compounds can undergo reactions typical of amides and sulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzenesulfonamide would depend on its exact structure. For example, N-ethyl-4-methyl-benzenesulfonamide has a molecular weight of 199.270 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-ethyl-N-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-4-15-5-6-16(13-18(15)26(24,25)20-3)17-7-8-19(22-21-17)23-11-9-14(2)10-12-23/h5-8,13-14,20H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMQMHHONQEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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